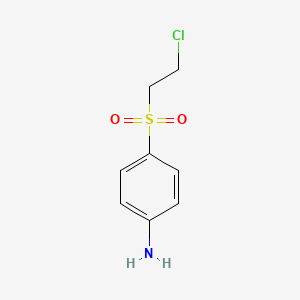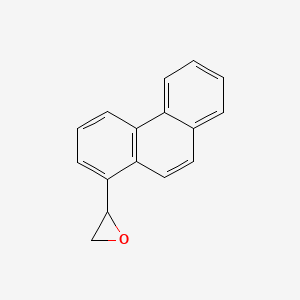
2-Phenanthren-1-yloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenanthren-1-yloxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure. This compound is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring attached to the phenanthrene backbone. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-1-yloxirane typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide ring at the 1,2-position of the phenanthrene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthren-1-yloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form phenanthrene derivatives with hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated phenanthrene derivatives, and various substituted phenanthrene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenanthren-1-yloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of epoxides with biological molecules and their potential effects on biological systems.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the metabolism of epoxides in the body.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-Phenanthren-1-yloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological studies to form new bonds and create more complex structures. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparison with Similar Compounds
2-Phenanthren-1-yloxirane can be compared with other similar compounds, such as:
Phenanthrene: The parent compound from which this compound is derived. Phenanthrene itself undergoes various reactions, including oxidation and substitution.
Other Epoxides: Compounds like styrene oxide and ethylene oxide, which also contain an epoxide ring but differ in their aromatic or aliphatic nature.
Phenanthrene Derivatives: Compounds such as 9,10-phenanthrenequinone and 9,10-dihydrophenanthrene, which are derived from phenanthrene and have different functional groups.
The uniqueness of this compound lies in its combination of the phenanthrene backbone with the reactive epoxide ring, making it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
26698-45-3 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-phenanthren-1-yloxirane |
InChI |
InChI=1S/C16H12O/c1-2-5-12-11(4-1)8-9-14-13(12)6-3-7-15(14)16-10-17-16/h1-9,16H,10H2 |
InChI Key |
GTYGZFVLXMDIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





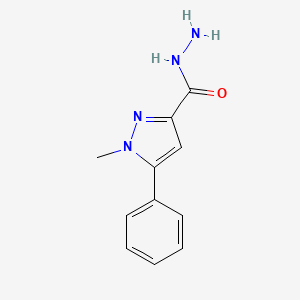

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
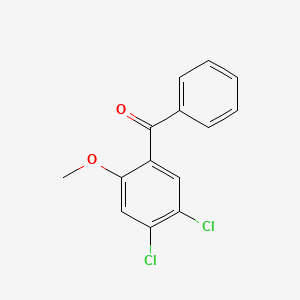
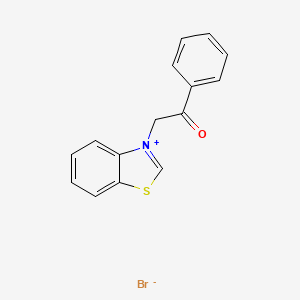
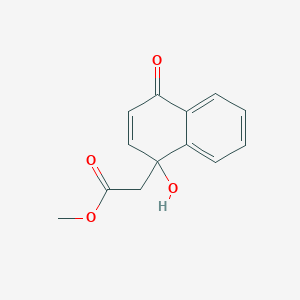

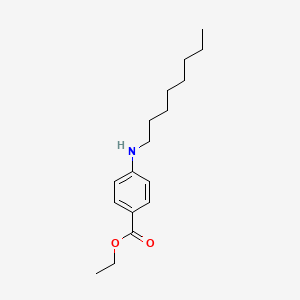
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

